molecular formula C32H38O14 B1248853 Sagittatoside B CAS No. 118525-36-3

Sagittatoside B

Cat. No. B1248853
CAS RN: 118525-36-3
M. Wt: 646.6 g/mol
InChI Key: BVDGQVAUJNUPGW-JGSSSOFVSA-N
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Description

Sagittatoside B is a natural compound extracted from the plant Epimedium brevicornu Maxim . It is also found in the traditional Chinese herb Yinyanghuo (Herba Epimdii) .


Synthesis Analysis

The synthesis of Sagittatoside B involves the conversion of Epimedin B into Sagittatoside B . This process is facilitated by β-xylosidase (Dth3) from Dictyoglomus thermophilum DSM3960 . The optimal activity for this conversion is achieved at 90 °C and pH 5.5 .


Molecular Structure Analysis

Sagittatoside B has a molecular weight of 646.64 and its molecular formula is C32H38O14 . It contains 88 bonds in total, including 50 non-H bonds, 15 multiple bonds, 8 rotatable bonds, 3 double bonds, 12 aromatic bonds, 5 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 5 hydroxyl groups, and 2 aromatic hydroxyls .


Chemical Reactions Analysis

Epimedin B is converted into Sagittatoside B, and Sagittatoside B is then converted into Icariside I . The enzyme β-glucosidase (PBGL) plays a crucial role in these conversions .

Scientific Research Applications

Mechanism of Action

Target of Action

Sagittatoside B, a secondary flavonol glycoside found in Epimedium, has been reported to exert anti-osteoporosis effects . The primary target of Sagittatoside B is HIF-1α , a transcription factor that plays a crucial role in cellular and systemic responses to hypoxia.

Mode of Action

Sagittatoside B interacts with HIF-1α, promoting osteoblast differentiation and inhibiting both HIF-1α gene and protein expression . This interaction enhances the expression of COL1A1 protein under hypoxic conditions .

Biochemical Pathways

It is known that hif-1α, the primary target of sagittatoside b, is involved in numerous pathways, including those related to cellular response to hypoxia .

Pharmacokinetics

The pharmacokinetics of Sagittatoside B have been studied using ultra-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry (UPLC/Q-TOF-MS) . After oral administration in rats, a total of 17 metabolites were detected or tentatively identified from rat plasma, bile, urine, and feces . The major metabolic pathways of Sagittatoside B in rats were hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, decarbonylation, and conjugation with glucuronic acid and different sugars .

Result of Action

The action of Sagittatoside B results in improved bone microstructures and reduced bone loss . In vivo experiments demonstrated its ability to decrease bone marrow adipose tissue, enhance bone formation, and suppress HIF-1α protein expression .

Action Environment

It is known that the compound’s bioactivities are much better in vivo than its original glycoside, epimedin b

Safety and Hazards

According to the Material Safety Data Sheet (MSDS) for Sagittatoside B, it is not classified under physical, health, or environmental hazards . In case of exposure, the recommended first aid measures include flushing the eyes or skin with plenty of water, not inducing vomiting if ingested, and moving to fresh air immediately if inhaled .

Future Directions

Research on Sagittatoside B is ongoing, with recent studies focusing on its absorption and the role of intestinal hydrolase in the absorption of prenylated flavonoids present in Yinyanghuo . Future research may continue to explore its bioactive properties and potential applications in medicine.

properties

IUPAC Name

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38O14/c1-13(2)5-10-17-18(33)11-19(34)21-24(38)29(27(44-28(17)21)15-6-8-16(41-4)9-7-15)45-32-30(25(39)22(36)14(3)43-32)46-31-26(40)23(37)20(35)12-42-31/h5-9,11,14,20,22-23,25-26,30-37,39-40H,10,12H2,1-4H3/t14-,20+,22-,23-,25+,26+,30+,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDGQVAUJNUPGW-JGSSSOFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)OC5C(C(C(CO5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sagittatoside B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary ways Sagittatoside B is metabolized in rats?

A1: [] In rats, Sagittatoside B undergoes several metabolic transformations, including:

    Q2: How does Sagittatoside B impact bone cells in vitro?

    A2: Studies using MC3T3-E1 cells (osteoblasts) showed that Sagittatoside B at concentrations of 10^-9 to 10^-5 M promotes differentiation and significantly increases calcium deposition, indicating a potential role in bone formation. Additionally, in RAW264.7 cells (osteoclast precursors), Sagittatoside B suppressed the level of tartrate-resistant acid phosphatase (TRACP), a marker of osteoclast activity, and decreased the number of multinucleated osteoclastic cells, suggesting an inhibitory effect on bone resorption.

    Q3: Can Sagittatoside B be produced through enzymatic hydrolysis?

    A3: Yes, Sagittatoside B can be efficiently produced from Epimedin B using cellulase enzyme. Optimal reaction conditions include a temperature of 50°C, a pH of 5.6 (acetic acid-sodium acetate buffer), a substrate concentration of 20 g/L, and an enzyme-to-substrate mass ratio of 3:5. The identity of the product was confirmed using Mass Spectrometry (MS), 1H-NMR, and 13C-NMR.

    Q4: What is the role of lactase-phlorizin hydrolase (LPH) in the intestinal absorption of Sagittatoside B and other prenylated flavonoids?

    A5: LPH plays a significant role in the intestinal absorption of prenylated flavonoids from Herba Epimedii. [] In a four-site perfused rat intestinal model, diglycosides like icariin and triglycosides like Epimedin A, Epimedin B, and Epimedin C were rapidly hydrolyzed in the duodenum and jejunum, producing metabolites like Sagittatoside B. Co-perfusion with gluconolactone, an LPH inhibitor, significantly inhibited the hydrolysis of these compounds, demonstrating LPH's importance in their absorption.

    Q5: Can carbomer influence the enzymatic breakdown of Sagittatoside B and other flavonoids from Epimedium?

    A6: Yes, carbomer affects the enzymatic hydrolysis of total flavonoids from Epimedium. In a buffer solution containing 1% carbomer at 37°C, the hydrolysis rates of Epimedin A, Epimedin B, Epimedin C, and icariin were slower compared to a carbomer-free environment. Notably, the production of secondary glycosides like Sagittatoside B was promoted in the presence of carbomer.

    Q6: Can you provide information about the analytical techniques used to study Sagittatoside B and related compounds?

    A6: Several analytical methods have been employed in the study of Sagittatoside B and other flavonoids found in Epimedium:

    • HPLC (High-Performance Liquid Chromatography): This technique is frequently used to separate, identify, and quantify individual flavonoids in complex mixtures. It's often coupled with other detection methods like DAD (diode-array detection) for quantification and MS (mass spectrometry) for structural characterization. [, , , ]
    • UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography/Quadrupole-Time-of-Flight Mass Spectrometry): Offers enhanced sensitivity and resolution compared to conventional HPLC, facilitating the identification and characterization of metabolites, even in low concentrations. []
    • RRLC-DAD-ESI-MS2 (Rapid Resolution Liquid Chromatography-Diode Array Detection-Electrospray Ionization-Mass Spectrometry): Combines rapid separation with sensitive detection for the identification and structural analysis of multiple compounds in complex mixtures like plant extracts. []
    • CZE (Capillary Zone Electrophoresis): Provides a high-resolution separation technique for charged molecules, suitable for analyzing flavonoids. []
    • NMR (Nuclear Magnetic Resonance): This technique elucidates the structure and conformation of molecules. 1H-NMR and 13C-NMR are commonly used to characterize the structures of isolated compounds like Sagittatoside B. [, ]

    Q7: Can Sagittatoside B be found in different Epimedium species?

    A7: Yes, Sagittatoside B has been identified in various species of Epimedium, including:

    • Epimedium brevicornum [, , ]
    • Epimedium sagittatum [, ]
    • Epimedium wanshanense []
    • Epimedium koreanum []

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